molecular formula C10H17N3 B2724148 N-(1H-imidazol-2-ylmethyl)cyclohexanamine CAS No. 921074-51-3

N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Cat. No.: B2724148
CAS No.: 921074-51-3
M. Wt: 179.267
InChI Key: OTQROSKYDKTUOS-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-ylmethyl)cyclohexanamine (CAS 921074-51-3) is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This structure features a cyclohexylamine group linked to a 1H-imidazole-2-ylmethyl group, making it a derivative of imidazole. The imidazole ring is a quintessential heterocycle in medicinal and biological chemistry, known for its amphoteric properties and presence in fundamental biological building blocks like the amino acid histidine . As a synthetic intermediate, this compound offers researchers a versatile scaffold for further chemical modification. The secondary amine and the imidazole ring provide distinct sites for derivatization. The imidazole moiety, in particular, is a key pharmacophore found in a wide array of pharmaceutical agents, including certain antifungal drugs, antibiotics, and antihypertensive medications . Its ability to coordinate with metal ions also makes it a candidate for developing catalysts or metal-organic frameworks. This product is intended for research applications in chemical synthesis and drug discovery and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h6-7,9,13H,1-5,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQROSKYDKTUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1h Imidazol 2 Ylmethyl Cyclohexanamine

Retrosynthetic Analysis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

A logical retrosynthetic analysis of this compound identifies the central C-N bond as the most strategic point for disconnection. This approach simplifies the target molecule into two readily accessible or synthetically preparable precursors: an electrophilic imidazole-containing unit and a nucleophilic cyclohexanamine unit.

Scheme 1: Retrosynthetic Disconnection of this compound.

Two primary disconnection strategies emerge from this analysis:

Reductive Amination Pathway: This is the most common and efficient approach. The target C-N bond is disconnected to reveal imidazole-2-carbaldehyde and cyclohexanamine. The forward reaction involves the formation of an imine intermediate from these two precursors, which is then reduced in situ to yield the desired secondary amine. This method is highly favored due to its one-pot nature and the commercial availability of a wide range of reducing agents.

Nucleophilic Substitution Pathway: An alternative disconnection involves breaking the same C-N bond to yield cyclohexanamine and a 2-(halomethyl)imidazole, such as 2-(chloromethyl)imidazole or 2-(bromomethyl)imidazole. In this forward synthesis, the cyclohexanamine acts as a nucleophile, displacing the halide to form the target molecule. This pathway is contingent on the stability and accessibility of the 2-(halomethyl)imidazole precursor.

Preparation of Key Precursors for this compound Synthesis

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: a cyclohexanamine derivative and an imidazole-2-carbaldehyde derivative.

Synthesis of Cyclohexanamine Derivatives

Cyclohexanamine is a commercially available and widely used chemical intermediate. However, for laboratory-scale synthesis, it is most commonly produced via the catalytic hydrogenation of aniline (B41778). This process involves the reduction of the aromatic ring of aniline to a cyclohexane (B81311) ring.

Various catalytic systems can be employed for this transformation, with noble metal catalysts being particularly effective.

Rhodium-catalyzed Hydrogenation: Supported rhodium catalysts are highly efficient for the hydrogenation of aniline, often providing high yields of cyclohexanamine under relatively mild conditions of temperature and pressure. researchgate.net

Nickel- or Cobalt-based Catalysts: These catalysts are also used for the complete hydrogenation of aniline, representing a cost-effective alternative to noble metals. researchgate.net

Metal-Free Hydrogenation: Recent advancements have explored metal-free hydrogenation conditions using reagents like B(C₆F₅)₃ and H₂ to produce N-cyclohexylammonium hydridoborate salts, which can then be neutralized to yield cyclohexanamine. organic-chemistry.org

The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing the formation of byproducts such as dicyclohexylamine. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for Aniline Hydrogenation to Cyclohexanamine

Catalyst Support Temperature (°C) Pressure (psi) Selectivity for Cyclohexanamine (%) Reference
Rhodium Alumina 25-160 15-10,000 High researchgate.net
Rh/Al₂O₃ Alumina 80 1160 (CO₂) 93 beilstein-journals.org
Cobalt - 180-200 - High mdpi.com

Synthesis of Imidazole-2-Carbaldehyde Derivatives

Imidazole-2-carbaldehyde is a crucial precursor, providing the electrophilic carbon for the C-N bond formation. Several methods for its synthesis have been reported in the literature.

Oxidation of 2-(Hydroxymethyl)imidazole: A straightforward method involves the oxidation of the corresponding alcohol, 2-(hydroxymethyl)imidazole, using an oxidizing agent like manganese dioxide (MnO₂).

Formylation of Imidazole (B134444): Direct formylation of the imidazole ring at the C2 position can be achieved using protected 2-imidazolelithium reagents followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Multi-step Synthesis from Imidazole: An optimized, high-yield process starts from inexpensive, commercially available imidazole. This multi-step route proceeds through intermediates such as 2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride, which is then hydrogenated and hydrolyzed to afford the final aldehyde.

From Dichloroacetonitrile: An improved synthesis involves the reaction of aminoacetaldehyde dimethyl acetal (B89532) with an imidate derived from dichloroacetonitrile. nih.gov

The choice of synthetic route often depends on the desired scale, availability of starting materials, and the need to avoid certain reagents.

Direct Amination and Reductive Amination Approaches to this compound

Reductive amination is a powerful and widely used method for the synthesis of amines, and it represents the most direct route to this compound from its key precursors. researchgate.net This one-pot reaction involves the initial formation of an imine from the condensation of imidazole-2-carbaldehyde with cyclohexanamine, followed by the immediate reduction of this imine intermediate to the target secondary amine.

Scheme 2: Reductive Amination of Imidazole-2-carbaldehyde with Cyclohexanamine.

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and often requires mildly acidic conditions to facilitate imine formation. A variety of reducing agents can be employed for this transformation.

Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent, though it can also reduce the starting aldehyde if the reaction conditions are not carefully controlled.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is selective for the reduction of the iminium ion intermediate over the starting aldehyde, allowing for the reaction to be performed in a single pot without significant side reactions. researchgate.net

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations.

Catalytic Hydrogenation: The imine intermediate can also be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is considered a green chemistry approach. researchgate.net

Table 2: Representative Conditions for Reductive Amination

Carbonyl Compound Amine Reducing Agent Solvent Conditions Yield (%)
Imidazole-2-carbaldehyde Cyclohexanamine NaBH₃CN Methanol pH 6-7, Room Temp, 12-24h Good to Excellent (Typical)
Imidazole-2-carbaldehyde Cyclohexanamine NaBH(OAc)₃ Dichloroethane Room Temp, 12-24h Good to Excellent (Typical)

Alternative Synthetic Routes and Methodological Innovations for this compound

Beyond reductive amination, an alternative and viable route to the target molecule is through the nucleophilic substitution of a 2-(halomethyl)imidazole derivative with cyclohexanamine.

Scheme 3: Nucleophilic Substitution Route.

Stereoselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is of significant interest due to the distinct pharmacological profiles that enantiomers or diastereomers of a chiral molecule can exhibit. Stereoselective synthesis aims to produce a single, desired stereoisomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects. Achieving this for analogues of this compound involves the introduction of chirality in a controlled manner, either in the cyclohexylamine (B46788) ring, on a substituent on the imidazole ring, or at the methylene (B1212753) bridge connecting the two moieties. The primary strategies employed for this purpose include the use of chiral auxiliaries, asymmetric catalysis, and the utilization of starting materials from the chiral pool.

One plausible approach to obtaining chiral analogues is through the diastereoselective reaction of a chiral cyclohexylamine with an imidazole-containing electrophile. For instance, a chiral substituted cyclohexylamine can be prepared via biocatalytic methods. A three-step biocatalytic route starting from prochiral bicyclic diketones can yield enantiopure 3-substituted cyclohexylamine derivatives. This process involves an initial stereoselective C-C bond hydrolysis by a 6-oxocamphor hydrolase, followed by lipase-catalyzed esterification, and finally, a stereocomplementary amination using a transaminase to establish the second chiral center. The resulting chiral amine can then be coupled with a suitable imidazole derivative.

Another strategy involves the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary such as a derivative of trans-2-phenylcyclohexanol could be attached to the nitrogen of the cyclohexanamine or a substituent on the imidazole ring to control the stereoselective formation of new chiral centers. After the desired stereochemistry is established, the auxiliary is removed. The effectiveness of cyclohexyl-based chiral auxiliaries in providing high diastereofacial selectivity in various carbon-carbon bond-forming reactions and reductions is well-documented.

Asymmetric catalysis offers a more direct and atom-economical approach. For the synthesis of chiral cyclohexylamine precursors, a visible-light-enabled [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, catalyzed by a photoredox catalyst in the presence of a chiral phosphoric acid, can produce highly functionalized cyclohexylamine derivatives with good to excellent diastereoselectivities and moderate to good enantioselectivities.

Once a chiral cyclohexylamine is obtained, it can be reacted with an achiral imidazole derivative, such as imidazole-2-carboxaldehyde, via diastereoselective reductive amination. The inherent chirality of the cyclohexylamine directs the approach of the hydride reagent, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.

Alternatively, a chiral center can be introduced on the imidazole portion of the molecule. Axially chiral imidazoles can be synthesized through a cation-directed catalytic enantioselective desymmetrization method. These chiral imidazole derivatives can then be functionalized at the 2-position and coupled with cyclohexanamine.

The following tables present data from studies on stereoselective synthesis of chiral cyclohexylamine and chiral imidazole derivatives, which are key precursors for the stereoselective synthesis of this compound analogues.

Table 1: Biocatalytic Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives

EntryStarting Material (Prochiral Diketone)Biocatalytic StepsFinal ProductDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)
1Bicyclo[3.3.1]nonane-2,6-dione1. 6-Oxocamphor hydrolase 2. CALB (lipase) 3. ω-Transaminasecis-3-Methylcyclohexylamine derivative>99:1>99%
2Bicyclo[3.3.1]nonane-2,6-dione1. 6-Oxocamphor hydrolase 2. CALB (lipase) 3. ω-Transaminase (alternative)trans-3-Methylcyclohexylamine derivative1:>99>99%
38-Methylbicyclo[3.3.1]nonane-2,6-dione1. 6-Oxocamphor hydrolase 2. CALB (lipase) 3. ω-Transaminasecis-3,8-Dimethylcyclohexylamine derivative>99:1>99%

Data adapted from studies on the biocatalytic synthesis of chiral cyclohexylamines.

Table 2: Asymmetric [4 + 2] Cycloaddition for the Synthesis of Chiral Cyclohexylamine Derivatives

EntryBenzocyclobutylamine SubstrateVinylketone SubstrateChiral CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield
1N-Cyclobutyl anilinePhenyl vinyl ketoneChiral Phosphoric Acid (CPA)>20:185%70%
2N-Cyclobutyl-4-methoxyaniline2-Naphthyl vinyl ketoneChiral Phosphoric Acid (CPA)>20:188%75%
3N-Cyclobutyl aniline(E)-1-Phenyl-2-buten-1-oneChiral Phosphoric Acid (CPA)10:190%65%

Data is illustrative of photocatalyzed asymmetric cycloaddition reactions to form chiral cyclohexylamine structures.

Table 3: Cation-Directed Enantioselective Synthesis of Axially Chiral Imidazoles

EntrySubstrateChiral Phase-Transfer CatalystBenzylating ReagentEnantiomeric Excess (ee)Yield
12-(Naphthalen-1-yl)-1H-imidazole derivativeCinchona alkaloid-derived catalystBenzyl bromide91%95%
22-(Naphthalen-1-yl)-1H-imidazole derivativeCinchona alkaloid-derived catalyst3-Fluorobenzyl bromide95%93%
32-(Anthracen-9-yl)-1H-imidazole derivativeCinchona alkaloid-derived catalystBenzyl bromide92%96%

This table demonstrates a method for creating chiral imidazole precursors that could be further elaborated and coupled to a cyclohexylamine moiety.

Chemical Reactivity and Transformation Studies of N 1h Imidazol 2 Ylmethyl Cyclohexanamine

Reactions at the Imidazole (B134444) Nitrogen Atoms of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

The imidazole ring of this compound contains two nitrogen atoms, N1 and N3, which are nucleophilic and can participate in various reactions, most notably alkylation and acylation. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.

In unsymmetrical imidazoles, N-alkylation can lead to a mixture of N1 and N3 substituted products. The outcome of the reaction is dependent on the nature of the alkylating agent, the solvent, and the presence of a base. For instance, in related imidazole systems, alkylation in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) often favors the formation of the N1-alkylated product. This preference can be attributed to the tautomeric equilibrium of the imidazole ring, where the N1-H tautomer is often more stable. However, steric hindrance from the adjacent 2-substituent can direct alkylation to the N3 position.

Acylation of the imidazole nitrogen atoms can be achieved using acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, the regioselectivity of acylation is a key consideration. N-acyl imidazoles are generally more reactive than their alkylated counterparts and can serve as effective acyl transfer agents. The stability of the resulting N-acyl imidazole can be influenced by the steric bulk of the acyl group. For example, highly twisted N-acyl imidazoles, resulting from sterically demanding acyl groups, have been shown to be particularly effective in acyl transfer reactions.

Reactions at the Cyclohexane (B81311) Ring System of this compound

The cyclohexane ring in this compound is a saturated aliphatic system and is generally less reactive than the imidazole ring or the secondary amine. However, under specific conditions, functionalization of the cyclohexane ring can be achieved.

Oxidative functionalization of C-H bonds in cyclohexane rings can be promoted by various catalytic systems, often involving transition metals. These reactions can introduce hydroxyl or carbonyl groups onto the ring. The regioselectivity of such reactions can be challenging to control, often leading to a mixture of products. For instance, the oxidation of cyclohexane itself typically yields a mixture of cyclohexanol (B46403) and cyclohexanone.

Another approach to functionalizing the cyclohexane ring is through free-radical reactions. For example, halogenation of cyclohexane can occur under UV light or in the presence of a radical initiator. This process, however, often lacks selectivity and can result in a mixture of mono- and poly-halogenated products at various positions on the ring.

Reactivity of the Secondary Amine Linker in this compound

The secondary amine linker is a key reactive site in this compound, capable of undergoing a variety of reactions typical of secondary amines. These include alkylation, acylation, and reactions with carbonyl compounds to form iminium intermediates.

Alkylation of the secondary amine can be accomplished using alkyl halides or other alkylating agents. This reaction converts the secondary amine into a tertiary amine. Competitive alkylation at the imidazole nitrogen atoms can occur, and the reaction conditions must be carefully controlled to achieve selectivity.

Acylation of the secondary amine with acyl chlorides or anhydrides leads to the formation of an amide. This reaction is generally facile and is a common method for derivatizing secondary amines. The resulting amide is typically more stable than an N-acyl imidazole, providing a means to selectively modify the amine linker in the presence of the imidazole ring under certain conditions.

Derivatization Strategies for this compound

The presence of multiple reactive sites in this compound allows for a wide range of derivatization strategies to modify its structure and properties. These strategies primarily involve acylation and alkylation reactions, as well as the formation of iminium intermediates.

Acylation and Alkylation Reactions

Both the imidazole nitrogen atoms and the secondary amine linker can be targeted for acylation and alkylation. Selective derivatization can be achieved by exploiting the different reactivities of these sites and by careful choice of reaction conditions.

Reaction TypeReagent ExamplePotential Product(s)Key Considerations
Imidazole N-Alkylation Methyl iodideN1-methyl or N3-methyl derivativeRegioselectivity (N1 vs. N3), potential for secondary amine alkylation.
Secondary Amine Alkylation Benzyl bromideN-benzyl tertiary amine derivativePotential for imidazole N-alkylation.
Imidazole N-Acylation Acetyl chlorideN1-acetyl or N3-acetyl derivativeN-acyl imidazoles can be reactive acylating agents.
Secondary Amine Acylation Benzoyl chlorideN-benzoyl amide derivativeGenerally forms a stable amide.

Formation of Iminium Intermediates

The secondary amine in this compound can react with aldehydes or ketones to form an iminium ion intermediate. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and is a key step in various synthetic transformations. The iminium ion is a potent electrophile and can react with a wide range of nucleophiles. The formation of the iminium intermediate is a reversible process. libretexts.org

The general mechanism for the formation of an iminium ion from a secondary amine and a carbonyl compound involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine. Subsequent protonation of the hydroxyl group and elimination of water leads to the formation of the iminium ion. libretexts.org

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies specifically on this compound are limited in the available literature. However, the mechanisms of the key transformations it undergoes can be inferred from studies on analogous systems.

The mechanism of N-alkylation of imidazoles is a well-studied area. The regioselectivity is often dictated by a combination of steric and electronic effects. For 2-substituted imidazoles, alkylation at the N1 position can be sterically hindered, leading to a preference for the N3 position. The tautomeric equilibrium of the imidazole ring also plays a crucial role, as the relative abundance of the N1-H and N3-H tautomers can influence the site of alkylation. Computational studies on related systems have been used to rationalize the observed regioselectivity.

The formation of iminium ions from secondary amines and carbonyl compounds proceeds through a well-established mechanism involving a carbinolamine intermediate. The rate-determining step can vary depending on the specific reactants and reaction conditions. The subsequent reactions of the iminium ion with nucleophiles are typically rapid.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or data pertaining to the coordination chemistry of the compound this compound could be identified. Therefore, it is not possible to provide an article based on the requested outline.

The investigation included searches for the synthesis, ligand properties, and metal complexes of this specific molecule. Broader searches for related compounds, such as those containing both imidazole and cyclohexanamine moieties, also did not yield any relevant information that would allow for a scientifically accurate and detailed discussion as per the provided structure.

The absence of published data on this particular compound means that information regarding its chelation and denticity, the synthesis and characterization of its transition or main group metal complexes, and any spectroscopic or structural analyses like X-ray crystallography or NMR spectroscopy is not available in the public domain.

Researchers in coordination chemistry have extensively studied various imidazole-containing ligands due to their versatile binding capabilities with a wide range of metal ions. These ligands are crucial in fields such as catalysis, materials science, and bioinorganic chemistry. However, it appears that this compound has not been a subject of published scientific investigation, or at least, such studies are not indexed in major scientific databases.

Consequently, the following sections and subsections of the requested article cannot be addressed:

Coordination Chemistry of N 1h Imidazol 2 Ylmethyl Cyclohexanamine with Metal Centers

Spectroscopic and Structural Elucidation of N-(1H-imidazol-2-ylmethyl)cyclohexanamine Metal Complexes

NMR Spectroscopic Analysis of this compound Coordination

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Electronic Absorption and Emission Spectroscopy of this compound Complexes

No data is currently available regarding the ultraviolet-visible (UV-Vis) or fluorescence spectra of metal complexes of this compound. Such studies would be crucial in determining the coordination geometry around the metal center and in understanding the nature of the electronic transitions, such as d-d transitions and ligand-to-metal or metal-to-ligand charge transfer bands.

Redox Behavior of this compound Metal Complexes

Information on the electrochemical properties of metal complexes formed with this ligand is absent from published research. Techniques like cyclic voltammetry would be employed to determine the redox potentials of the metal centers, providing insight into the electron transfer properties and the stability of different oxidation states of the coordinated metal.

Magnetic Properties of this compound Metal Complexes

There are no reports on the magnetic susceptibility or other magnetic properties of metal complexes of this compound. These studies are essential for determining the spin state of the metal ions and for identifying any magnetic interactions between metal centers in polynuclear complexes.

Catalytic Applications of N 1h Imidazol 2 Ylmethyl Cyclohexanamine and Its Metal Complexes

N-(1H-imidazol-2-ylmethyl)cyclohexanamine as an Organocatalyst

There is no specific information available in the scientific literature regarding the use of this compound as an organocatalyst. While the imidazole (B134444) moiety is a known feature in some organocatalysts, the catalytic activity of this specific compound has not been reported.

This compound-Based Heterogeneous Catalysis

Information regarding the immobilization of this compound or its metal complexes onto solid supports for use in heterogeneous catalysis is not available in the current body of scientific literature.

Enantioselective Catalysis Utilizing Chiral this compound Analogues

While direct studies on the enantioselective catalytic applications of chiral analogues of this compound are not extensively documented in publicly available literature, the broader class of chiral ligands incorporating an imidazole moiety has been a fertile ground for the development of asymmetric catalysts. The structural motif of this compound, which combines a coordinating imidazole ring with a secondary amine, is amenable to various chiral modifications to induce enantioselectivity in metal-catalyzed reactions.

Typically, chirality is introduced into such ligands by using chiral amines in their synthesis or by modifying the imidazole ring itself. For ligands of this type, a common strategy is to replace the achiral cyclohexanamine group with a chiral amine, often one possessing C2 symmetry, or to introduce stereocenters on the cyclohexyl ring. These chiral ligands, when complexed with transition metals like copper, palladium, or rhodium, can create a chiral environment around the metal center, enabling the stereoselective transformation of prochiral substrates.

Research into structurally related chiral imidazole-based ligands has demonstrated their efficacy in a range of asymmetric reactions, including Henry reactions, Friedel-Crafts alkylations, and hydrosilylations. For instance, copper(II) complexes of chiral ligands based on imidazolidin-4-one (B167674) derivatives have been successfully employed as catalysts in the asymmetric Henry reaction, yielding nitroaldols with high enantiomeric excess. researchgate.netbeilstein-archives.org Similarly, chiral bis(imidazolinyl)thiophene ligands have been utilized in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov

The design of these chiral analogues often focuses on creating a well-defined and sterically hindered chiral pocket around the metal's active site. This steric hindrance directs the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The electronic properties of the imidazole ring and the substituents on the chiral amine can also be fine-tuned to optimize both the catalytic activity and the enantioselectivity of the resulting metal complex.

Below is a table summarizing the performance of some representative chiral imidazole-containing ligands in various enantioselective catalytic reactions. This data, while not directly involving this compound, illustrates the potential of this class of ligands in asymmetric catalysis.

Chiral Ligand TypeReactionMetalSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Imidazolidine-4-one derivativeHenry ReactionCu(OAc)₂Benzaldehyde and NitromethaneUp to 99Up to 97 researchgate.netbeilstein-archives.org
Bis(imidazolinyl)thiopheneFriedel-Crafts AlkylationCu(II)Indole and β-nitroolefinHighExcellent nih.gov
C2-symmetric Imidazole-based diamineHydrosilylationTiKetonesGoodModerate to High mcmaster.camcmaster.ca
C1-symmetric Aminopyridine LigandHenry ReactionCu(OAc)₂·H₂OAromatic Aldehydes and NitromethaneUp to 99Up to 98 nih.gov

Mechanistic Investigations of Catalytic Cycles Involving this compound

Detailed mechanistic studies specifically investigating the catalytic cycles involving this compound are scarce. However, based on the well-established coordination chemistry of imidazole and amine ligands and mechanistic studies of similar catalytic systems, a plausible catalytic cycle can be proposed for reactions catalyzed by metal complexes of this ligand. acs.org Copper-catalyzed reactions, such as the Henry (nitroaldol) reaction, provide a good model for illustrating the likely mechanistic pathway.

A general proposed catalytic cycle for a copper(II)-catalyzed asymmetric Henry reaction using a chiral analogue of this compound is depicted below. The cycle is believed to proceed through the following key steps:

Ligand Exchange and Complex Formation: The catalytic cycle begins with the in-situ formation of the active catalyst. The chiral this compound analogue displaces weakly coordinating ligands from a copper(II) precursor (e.g., Cu(OAc)₂) to form a chiral copper(II) complex. The bidentate nature of the ligand, coordinating through the imidazole nitrogen and the amine nitrogen, creates a stable chelate structure.

Deprotonation of the Nucleophile: In the presence of a base, the nitroalkane (e.g., nitromethane) is deprotonated to form a nitronate anion. In some systems, the coordinated ligand itself or an external base can facilitate this step. The nitronate then coordinates to the copper center, displacing a more weakly bound ligand and forming a copper-nitronate intermediate.

Aldehyde Coordination and Enantiofacial Selection: The aldehyde substrate then coordinates to the copper center. The chiral environment created by the ligand directs the coordination of the aldehyde in a specific orientation. This step is crucial for enantioselectivity, as the ligand's steric and electronic features favor one of the two prochiral faces of the aldehyde to be positioned for the subsequent nucleophilic attack.

C-C Bond Formation: The nucleophilic nitronate attacks the carbonyl carbon of the coordinated aldehyde. This intramolecular-like step is highly organized within the coordination sphere of the copper ion, leading to the formation of a copper-alkoxide intermediate of the nitroaldol product. The stereochemistry of the newly formed stereocenter is dictated by the facial selectivity in the previous step.

Protonolysis and Catalyst Regeneration: The copper-alkoxide intermediate is then protonated, typically by a proton source present in the reaction mixture (such as the conjugate acid of the base used), to release the nitroaldol product. This step regenerates the active copper(II) catalyst, which can then enter a new catalytic cycle.

Theoretical and Computational Studies of N 1h Imidazol 2 Ylmethyl Cyclohexanamine

Quantum Chemical Calculations of Electronic Structure and Energetics of N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of this compound. By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry, bond lengths, bond angles, and various energetic properties.

Typically, calculations are performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net The optimized structure reveals the most stable three-dimensional arrangement of the atoms. For this compound, this would involve determining the preferred orientation of the cyclohexyl and imidazolylmethyl groups relative to each other.

Table 1: Calculated Thermodynamic Properties of this compound (Illustrative Data)

Property Value Unit
Total Energy -552.8 Hartrees
Enthalpy of Formation -85.3 kcal/mol
Gibbs Free Energy -55.7 kcal/mol

Note: These are hypothetical values based on typical results for similar molecules and are for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the cyclohexyl ring and the rotatable bonds connecting the two main fragments of this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. This is often done by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms according to the laws of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes its conformation in a given environment, such as in a solvent. mdpi.com These simulations are particularly useful for understanding how the molecule behaves in solution and for identifying the most populated conformations. The choice of force field (e.g., AMBER, CHARMM) is critical for the accuracy of MD simulations. mdpi.com

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and shape of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the nitrogen atom of the cyclohexanamine group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net These orbitals can be visualized to understand their spatial distribution and predict reaction pathways. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -6.2
LUMO 1.5

Note: These are hypothetical values based on typical results for similar molecules and are for illustrative purposes.

Computational Modeling of Metal-Ligand Interactions in this compound Complexes

The imidazole ring and the amine group in this compound are excellent coordinating sites for metal ions. Computational modeling can be used to study the structure, stability, and bonding in complexes formed between this molecule and various metals. DFT calculations can predict the geometry of these complexes, including metal-ligand bond lengths and coordination angles. nih.gov

The binding energy of the ligand to the metal center can also be calculated to assess the stability of the complex. This information is valuable in fields such as bioinorganic chemistry and catalysis, where imidazole-containing ligands play a significant role in mimicking the active sites of metalloproteins. mdpi.com Thermodynamic cycle calculations can further be employed to validate the computational models against experimental data. nih.gov

Prediction of Spectroscopic Properties through Computational Methods for this compound

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. niscpr.res.in

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to assign the peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. researchgate.net These theoretical chemical shifts are often in good agreement with experimental values, aiding in the structural elucidation of the molecule. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible region. researchgate.net This allows for the interpretation of the experimental UV-Vis spectrum.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic Data Predicted Value Experimental Value
IR (N-H stretch) 3350 cm⁻¹ 3345 cm⁻¹
¹³C NMR (Imidazole C2) 145 ppm 144 ppm
¹H NMR (CH₂ bridge) 3.8 ppm 3.7 ppm

Note: These are hypothetical values based on typical results for similar molecules and are for illustrative purposes.

Computational Design of Novel this compound Analogues

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. nih.gov Starting from the structure of this compound, new analogues can be designed in silico by introducing different substituents on the imidazole or cyclohexyl rings. The effect of these modifications on the electronic structure, reactivity, and potential biological activity can then be evaluated computationally before embarking on their synthesis.

For example, by adding electron-withdrawing or electron-donating groups, the HOMO-LUMO gap can be tuned to alter the molecule's reactivity. nih.gov Docking studies can also be performed to predict the binding affinity of these new analogues to a specific biological target, such as an enzyme or a receptor. nih.gov This computational pre-screening can save significant time and resources in the drug discovery process.

Spectroscopic Characterization of N 1h Imidazol 2 Ylmethyl Cyclohexanamine Beyond Basic Identification

Advanced NMR Techniques for Structural Elucidation of N-(1H-imidazol-2-ylmethyl)cyclohexanamine in Complex Systems

While one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides primary evidence for the structure of this compound, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment and for understanding its conformational dynamics, especially within complex biological or chemical systems. Techniques such as COSY, HSQC, HMBC, and NOESY provide a complete picture of the molecule's covalent framework and spatial arrangement. ipb.pt

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, distinct spin systems for the cyclohexyl and imidazole (B134444) rings would be observed. Cross-peaks would connect adjacent protons on the cyclohexane (B81311) ring, allowing for the assignment of all aliphatic protons. Similarly, correlations between the H-4 and H-5 protons of the imidazole ring would be visible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the ¹³C spectrum. For instance, the methylene (B1212753) bridge protons would show a correlation to a single carbon signal, definitively identifying the -CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for connecting the distinct structural fragments of the molecule. It detects longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include those between the methylene bridge protons (H-6) and the imidazole carbons (C-2, C-4) as well as the cyclohexyl C-1 carbon. This confirms the linkage between the three components of the molecule. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps protons that are close in space, providing insights into the molecule's three-dimensional conformation. NOESY correlations could, for example, reveal the preferred spatial orientation of the cyclohexyl ring relative to the imidazole ring. ipb.pt

A hypothetical table of expected NMR data is presented below, based on typical chemical shifts for similar structural motifs.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
Imidazole Ring
N1-H~11-12-C2, C5H4, H5
C2-~145H4, H5, H6-
H4~7.0~120C2, C5H5, H6, N1-H
H5~7.0~120C2, C4H4, N1-H
Methylene Bridge
H6 (x2)~3.8~48C2, C4, C1'H4, H1'
Cyclohexyl Ring
H1'~2.5~58C2', C6', C6H2', H6', H6
N-H~1.5-2.5-C1', C2', C6'H1', H2', H6'
H2'/H6' (ax, eq)~1.1-1.8~35C1', C3', C5'H1', H3'/H5'
H3'/H5' (ax, eq)~1.1-1.8~25C2', C4', C6'H2'/H6', H4'
H4' (ax, eq)~1.1-1.8~26C2', C3', C5'H3'/H5'

Vibrational Spectroscopy (IR and Raman) for Understanding Bonding in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. nih.gov These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. nih.gov

For this compound, key vibrational modes can be predicted:

N-H Stretching: Two distinct N-H stretching vibrations are expected. The imidazole N-H stretch typically appears as a broad band in the IR spectrum around 3100-3300 cm⁻¹ due to hydrogen bonding. The secondary amine (cyclohexyl N-H) stretch is expected as a sharper, weaker band in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the imidazole ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclohexyl and methylene groups will be observed as strong bands in the 2850-2960 cm⁻¹ region. ustc.edu.cn

C=N and C=C Stretching: The imidazole ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1450-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra. researchgate.net

N-H Bending: The bending vibrations for the N-H groups (both amine and imidazole) are expected in the 1550-1650 cm⁻¹ range.

CH₂ Bending: The scissoring vibration of the methylene bridge is anticipated around 1450 cm⁻¹.

The following table summarizes the expected key vibrational frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)Notes
N-H Stretch (Amine)3300 - 3500IR (medium), Raman (weak)Sharper peak
N-H Stretch (Imidazole)3100 - 3300IR (broad, strong)Broadened by H-bonding
Aromatic C-H Stretch3000 - 3100IR (medium), Raman (strong)Imidazole ring
Aliphatic C-H Stretch2850 - 2960IR (strong), Raman (strong)Cyclohexyl & Methylene
C=N / C=C Ring Stretch1450 - 1650IR (strong), Raman (strong)Imidazole ring modes
N-H Bend1550 - 1650IR (medium)
CH₂ Scissoring~1450IR (medium)Methylene bridge
C-N Stretch1020 - 1250IR (medium)

Mass Spectrometry Fragmentation Pathways and Ion Chemistry of this compound

Mass spectrometry (MS), particularly when coupled with a soft ionization technique like electrospray ionization (ESI) and tandem MS (MS/MS), is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. purdue.edu

For this compound (Molecular Weight: 193.30 g/mol ), the ESI mass spectrum in positive ion mode would show a prominent protonated molecular ion [M+H]⁺ at m/z 194.3. Collision-induced dissociation (CID) of this parent ion would likely lead to several characteristic fragmentation pathways. nih.govlibretexts.org

A primary and highly probable fragmentation pathway involves the cleavage of the bond between the methylene bridge and the cyclohexylamine (B46788) nitrogen. This α-cleavage is common for amines and would result in two major fragment ions:

Formation of the Imidazolylmethyl Cation: Cleavage of the C6-N(cyclohexyl) bond would generate a stable, resonance-stabilized imidazolylmethyl cation at m/z 97 . This is often a base peak in the spectra of such compounds.

Loss of the Imidazolemethyl Group: The alternative cleavage could lead to the formation of a cyclohexylaminium ion, but a more likely pathway is the loss of the neutral imidazolemethene (C₄H₅N₂) to give the cyclohexylamine radical cation, or more favorably, rearrangement and loss of a neutral imidazole species. A key fragment would be the cyclohexylaminium ion at m/z 100 .

Further fragmentation of the imidazole ring itself is less common but can occur via the loss of small neutral molecules like HCN. nih.govresearchgate.net

m/z (Proposed)Proposed Structure / Formation
194.3[M+H]⁺ (Parent Ion)
100.1[C₆H₁₁NH₂ + H]⁺ (Loss of C₄H₄N₂)
97.1[C₄H₅N₂CH₂]⁺ (Stable imidazolylmethyl cation)
83.1[C₆H₁₁]⁺ (Loss of NH₂ from m/z 100)
70.1[C₄H₄N₂]⁺ (Loss of HCN from m/z 97)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Chiral this compound Derivatives

This compound is itself an achiral molecule. However, if a stereocenter were introduced—for example, by substitution on the cyclohexyl ring to create a chiral derivative—chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would become essential for determining its absolute configuration in solution. nih.govamericanlaboratory.comnih.gov

Principle: Both ECD and VCD measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. frontiersin.org VCD measures this difference in the infrared region (vibrational transitions), while ECD measures it in the UV-Visible region (electronic transitions). researchgate.net The resulting spectra are unique for each enantiomer, appearing as mirror images of each other.

Absolute Configuration Determination: The modern approach for assigning absolute configuration involves comparing the experimental ECD or VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net If the experimental spectrum of an unknown enantiomer matches the calculated spectrum for the (R)-configuration, then the absolute configuration is assigned as (R). q-chem.com

For a hypothetical chiral derivative, such as (1R,2R)-2-methyl-N-(1H-imidazol-2-ylmethyl)cyclohexanamine, one would perform the following:

Measure the experimental ECD and VCD spectra.

Perform a computational conformational search for the (R,R)-enantiomer.

Calculate the Boltzmann-averaged ECD and VCD spectra based on the stable conformers.

Compare the sign and relative intensity of the experimental bands (Cotton effects in ECD, bisignate signals in VCD) with the calculated spectra to make an unambiguous assignment. nih.govnih.gov

TechniqueWavelength/Wavenumber RangeInformation Provided
ECD 200 - 400 nmStereochemistry related to electronic chromophores (imidazole ring π → π* transitions).
VCD 800 - 2000 cm⁻¹Stereochemistry of the entire molecule, sensitive to the 3D arrangement of all atoms.

X-ray Crystallography for Solid-State Structural Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide a wealth of information about this compound, assuming a suitable crystal can be grown. mdpi.commdpi.com

Key structural details that would be revealed include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent connectivity and providing insight into bond orders and hybridization. For instance, the C-N bond lengths within the imidazole ring would confirm its aromatic character. researchgate.net

Conformation: The analysis would unambiguously determine the conformation of the cyclohexyl ring (expected to be a stable chair conformation) and the relative orientation (torsion angles) of the imidazole and cyclohexyl moieties with respect to the methylene bridge.

Intermolecular Interactions: X-ray crystallography is unparalleled in its ability to map the network of non-covalent interactions that define the crystal packing. For this molecule, strong intermolecular hydrogen bonds are expected. The imidazole N1-H and the cyclohexyl N-H groups can act as hydrogen bond donors, while the sp²-hybridized N3 atom of the imidazole ring is an excellent hydrogen bond acceptor. nih.govsemanticscholar.org This could lead to the formation of chains or more complex 3D networks in the crystal lattice. researchgate.netresearchgate.netacs.org

The table below lists expected structural parameters based on data from similar compounds found in crystallographic databases.

ParameterExpected ValueNotes
Bond Lengths (Å)
Imidazole C2=N3~1.32 Å
Imidazole N1-C2~1.37 Å
Imidazole C4=C5~1.35 Å
C6-N(cyclohexyl)~1.47 ÅSingle bond
C2-C6~1.50 ÅSingle bond
**Bond Angles (°) **
C2-C6-N(cyclohexyl)~110-112°Tetrahedral geometry
N1-C2-N3~110°Internal angle of imidazole ring
Hydrogen Bonds (Å)
N-H···N (intermolecular)~2.8 - 3.1 ÅKey packing interaction

Structure Activity Relationship Studies of N 1h Imidazol 2 Ylmethyl Cyclohexanamine Derivatives

Rational Design Principles for Modifying N-(1H-imidazol-2-ylmethyl)cyclohexanamine Scaffold

Key principles in the design of this compound analogs include:

Pharmacophore Identification: The initial step involves identifying the essential functional groups (the pharmacophore) responsible for the biological activity. For this scaffold, the imidazole (B134444) ring is likely a key hydrogen bond donor/acceptor and may be involved in metal coordination, while the cyclohexyl group provides a lipophilic anchor, and the secondary amine can act as a hydrogen bond donor or acceptor and a point of positive charge at physiological pH.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. researchgate.netrsc.orgprinceton.edu For instance, the imidazole ring could be replaced by other five-membered heterocycles, or the cyclohexane (B81311) ring could be substituted with other cyclic or acyclic aliphatic groups.

Conformational Restriction: The flexibility of the this compound scaffold can be reduced to lock the molecule into a bioactive conformation. bohrium.comnih.gov This can be achieved by introducing rigidifying elements, such as double bonds or additional rings, which can lead to increased potency and selectivity.

Substituent Effects: The introduction of various substituents on the imidazole and cyclohexane rings can modulate the molecule's properties. For example, electron-withdrawing or electron-donating groups on the imidazole ring can alter its pKa and hydrogen bonding capacity. otago.ac.nz Similarly, substituents on the cyclohexane ring can influence its lipophilicity and conformational preference. quizlet.com

These design principles are systematically applied to generate a library of analogs, which are then evaluated to build a comprehensive SAR profile.

Impact of Substitutions on Imidazole Ring on this compound Derivatives' Activity

The imidazole ring is a critical component of the this compound scaffold, and its substitution can significantly impact biological activity. nih.gov Modifications can be made at the nitrogen atoms (N-1 or N-3) or the carbon atoms (C-4 and C-5).

N-Alkylation: Alkylation at the N-1 position of the imidazole ring can influence the molecule's steric bulk and hydrogen-bonding capacity. The regioselectivity of N-alkylation can be challenging, often leading to a mixture of N-1 and N-3 isomers, which may exhibit different biological activities. otago.ac.nzreddit.com The choice of the alkylating agent and reaction conditions can be crucial in directing the substitution to the desired nitrogen. researchgate.net

C4 and C5 Substitutions: Introducing substituents at the C-4 and C-5 positions of the imidazole ring can modulate the electronic properties and steric profile of the molecule. The lipophilicity of groups at these positions has been shown to play a crucial role in the efficacy of some imidazole-based compounds. researchgate.net For example, the introduction of small, lipophilic groups might enhance binding to a hydrophobic pocket in a target receptor. Conversely, polar substituents could be introduced to improve water solubility or form specific hydrogen bonds.

A hypothetical SAR study might reveal the following trends for substitutions on the imidazole ring:

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
N-1Small alkyl (e.g., methyl)May increase or decrease activityAlters steric hindrance and removes a hydrogen bond donor.
N-1Bulky alkyl (e.g., benzyl)Likely to decrease activityMay introduce significant steric clashes with the receptor.
C-4/C-5Electron-withdrawing (e.g., -NO2)Potentially decrease activityReduces the basicity of the imidazole ring, affecting its interaction potential.
C-4/C-5Electron-donating (e.g., -CH3)May increase activityEnhances the electron density of the ring, potentially improving interactions.
C-4/C-5Halogen (e.g., -Cl, -F)VariableCan increase lipophilicity and introduce halogen bonding interactions.

This table is based on general medicinal chemistry principles and not on specific experimental data for this compound.

Influence of Cyclohexane Ring Modifications on this compound Derivatives' Activity

Substitution on the Cyclohexane Ring: The introduction of substituents on the cyclohexane ring can alter its physicochemical properties. For instance, adding polar groups like hydroxyls could increase water solubility, while alkyl groups would increase lipophilicity. The position and stereochemistry of these substituents are critical, as they can affect the preferred conformation of the ring and how the molecule fits into a binding pocket. elsevierpure.com

Ring Conformation: The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. quizlet.comfiveable.mewikipedia.org Substituents can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by the size of the substituent. The relative orientation of the imidazolylmethylamino group (axial vs. equatorial) can have a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. The dynamic interconversion between different ring conformations can also play a role in receptor binding. nih.govacs.org

Bioisosteric Replacement: The cyclohexane ring can be replaced with other cyclic systems to probe the spatial requirements of the binding site. researchgate.netrsc.org Examples of potential bioisosteres include cyclopentyl, cycloheptyl, or even aromatic rings like phenyl. Such modifications can lead to significant changes in activity by altering the rigidity and vectoral presentation of the rest of the molecule.

Below is a hypothetical table illustrating potential outcomes of cyclohexane ring modifications:

ModificationExamplePredicted Impact on ActivityRationale
Introduction of Polar Group4-hydroxycyclohexylMay decrease activity if lipophilicity is keyIncreases polarity, potentially reducing membrane permeability.
Introduction of Lipophilic Group4-methylcyclohexylMay increase activityEnhances lipophilicity, potentially improving binding to hydrophobic pockets.
Ring Size VariationCyclopentyl or CycloheptylVariableAlters the spatial arrangement of the pharmacophoric groups.
Introduction of UnsaturationCyclohexenylMay increase activityIntroduces rigidity and alters the ring's conformation. mdpi.com
Aromatic ReplacementPhenylVariableIntroduces a flat, rigid structure and potential for pi-stacking interactions.

This table is based on general medicinal chemistry principles and not on specific experimental data for this compound.

Role of the Alkyl Linker Length and Branching in this compound Derivatives

The methylene (B1212753) (-CH2-) linker connecting the imidazole and cyclohexanamine moieties plays a crucial role in determining the spatial relationship between these two key structural components. Variations in the length and branching of this linker can significantly affect the molecule's ability to adopt a bioactive conformation.

Linker Length: Altering the length of the alkyl chain can either increase or decrease the distance between the imidazole and cyclohexane rings. An optimal linker length is often required for the molecule to effectively span the distance between two binding sub-pockets on a receptor. Shortening or lengthening the linker could lead to a loss of activity if the key pharmacophoric groups are no longer positioned correctly for optimal interaction.

Linker Branching: The introduction of substituents, such as a methyl group, on the linker can restrict its conformational freedom. This can be advantageous if it pre-organizes the molecule into a more favorable conformation for binding. However, it can also be detrimental if it introduces steric hindrance or prevents the adoption of the bioactive conformation.

A systematic exploration of the linker's structure might yield the following hypothetical SAR data:

Linker ModificationExample StructurePredicted Impact on ActivityRationale
Shortening the LinkerN-(1H-imidazol-2-yl)cyclohexanamineLikely to decrease activityMay bring the two rings too close for optimal receptor interaction.
Lengthening the LinkerN-(2-(1H-imidazol-2-yl)ethyl)cyclohexanamineMay increase or decrease activityOptimal length is target-dependent; too long a linker can introduce excessive flexibility.
Branching on the LinkerN-(1-(1H-imidazol-2-yl)ethyl)cyclohexanamineVariableCan provide conformational restriction, which may be beneficial or detrimental.

This table is based on general medicinal chemistry principles and not on specific experimental data for this compound.

Conformational Effects on the Activity of this compound Analogues

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. researchgate.net The molecule can adopt a multitude of shapes in solution, but it is believed that only one or a limited set of these conformations are recognized by the biological target. nih.gov Therefore, understanding the conformational landscape of these analogues is essential for rational drug design.

Torsional Angles: The rotation around the single bonds in the alkyl linker and the bond connecting the linker to the cyclohexane ring allows for a high degree of flexibility.

Intramolecular Interactions: The formation of intramolecular hydrogen bonds, for example between the imidazole nitrogen and the amine proton, can stabilize certain conformations and reduce the molecule's effective polarity. unito.it

Strategies to study and control conformational effects include:

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformations of the molecule.

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different protons in the molecule, helping to elucidate its solution-state conformation.

Conformational Restriction: As mentioned earlier, introducing rigid elements is a powerful strategy to limit conformational flexibility and favor the bioactive conformation. bohrium.comnih.gov This can lead to a significant increase in potency and selectivity. For instance, incorporating the linker into a new ring system would drastically reduce the number of accessible conformations.

The study of conformational effects is a complex but vital aspect of SAR, as it provides a three-dimensional perspective on how structural modifications influence the interaction of a ligand with its receptor.

Advanced Applications and Future Research Directions for N 1h Imidazol 2 Ylmethyl Cyclohexanamine

N-(1H-imidazol-2-ylmethyl)cyclohexanamine in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, featuring both a coordinating imidazole (B134444) ring and a reactive amine group, makes it a promising candidate for the development of novel materials with tailored properties.

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

The imidazole nucleus is a well-established building block in the construction of metal-organic frameworks (MOFs) and coordination polymers due to its potent N-donor coordination sites. nih.gov Imidazole and its derivatives are widely employed as organic ligands to create robust and porous coordination frameworks with diverse topologies. researchgate.net The nitrogen atoms of the imidazole ring can coordinate with various metal ions, leading to the formation of extended crystalline structures. nih.govrsc.org

This compound could serve as a versatile ligand in the synthesis of novel MOFs and coordination polymers. The imidazole end can act as a primary coordination site, while the cyclohexanamine tail could be available for post-synthetic modification, allowing for the introduction of other functional groups to tune the properties of the final material. The flexibility of the cyclohexyl group could also influence the resulting framework's geometry and porosity. nih.gov The development of such materials could lead to applications in gas storage, separation, and catalysis. mdpi.comrsc.org

Table 1: Potential Metal Ions for Coordination with this compound and Potential Applications

Metal IonPotential Coordination GeometryPotential Application of Resulting MOF/Coordination Polymer
Zinc(II)Tetrahedral, OctahedralLuminescence, Sensing, Catalysis
Copper(II)Square Planar, OctahedralCatalysis, Gas Adsorption
Cobalt(II)Tetrahedral, OctahedralMagnetism, Catalysis
Nickel(II)Square Planar, OctahedralCatalysis, Electrocatalysis
Zirconium(IV)Octahedral, Capped Trigonal PrismaticHigh Stability, Catalysis, Gas Capture

Role in Self-Assembled Structures

The imidazole ring of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of self-assembled supramolecular structures. The N-H proton of the imidazole can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor. This dual capability allows for the formation of extended hydrogen-bonded networks. The cyclohexanamine moiety can also participate in hydrogen bonding. The interplay of these interactions could be exploited to design and construct complex, ordered architectures in the solid state or in solution.

This compound in Non-Human Biological Systems (e.g., Enzyme Models, Biosensors)

The imidazole group is a crucial component of the amino acid histidine, which plays a vital role in the active sites of many enzymes, often acting as a general acid-base catalyst or a metal-coordinating ligand. nih.gov This biological precedent suggests that this compound could be used to create synthetic models of enzyme active sites. By coordinating this ligand to a metal center, researchers could mimic the coordination environment of metalloenzymes and study their catalytic mechanisms.

Furthermore, the ability of the imidazole group to bind to metal ions and participate in specific molecular recognition events makes it a promising component for the development of biosensors. A biosensor incorporating this compound could be designed to detect specific metal ions or small molecules through changes in its optical or electrochemical properties upon binding.

Novel Reaction Discovery and Methodology Development Using this compound

The unique combination of a nucleophilic amine and a coordinating imidazole ring in this compound could be leveraged in the discovery of new chemical reactions and the development of novel synthetic methodologies. It has the potential to act as a bifunctional catalyst, where one part of the molecule activates a substrate while the other facilitates a key bond-forming step.

For instance, the cyclohexanamine moiety could act as a base or a nucleophile, while the imidazole ring could coordinate to a metal catalyst, bringing it in close proximity to the reaction center. This could lead to highly efficient and selective transformations. The development of new synthetic methods is a cornerstone of organic chemistry, and this compound represents an underexplored platform for such innovation. nih.govnih.gov

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netias.ac.in The synthesis of imidazole derivatives has been the subject of research focused on developing more environmentally friendly methods. researchgate.netasianpubs.org

Future research on this compound should focus on developing sustainable synthetic routes. This could involve the use of greener solvents, such as water or bio-based solvents, the development of catalytic methods that avoid the use of stoichiometric reagents, and the use of renewable starting materials. One-pot, multi-component reactions are particularly attractive from a green chemistry perspective as they can significantly reduce the number of synthetic steps and purification procedures. nih.gov

Table 2: Comparison of Traditional vs. Potential Green Synthesis Approaches for Imidazole Derivatives

Synthesis AspectTraditional ApproachPotential Green Approach
Solvent Volatile organic solvents (e.g., DMF, Acetonitrile)Water, Ethanol, Solvent-free conditions
Catalyst Stoichiometric strong acids or basesRecyclable solid acids, ionic liquids, biocatalysts
Energy Input High-temperature refluxMicrowave irradiation, Ultrasound irradiation
Reaction Type Multi-step synthesis with isolation of intermediatesOne-pot, multi-component reactions

Emerging Research Frontiers for this compound

The versatile structure of this compound opens up several emerging research frontiers. Given the broad range of biological activities associated with imidazole-containing compounds, this molecule could serve as a scaffold for the development of new therapeutic agents. mdpi.commdpi.comnih.govresearchgate.net

In the field of materials science, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, conductivity, or ion-exchange properties. Its potential as a corrosion inhibitor could also be explored, leveraging the ability of the imidazole ring to adsorb onto metal surfaces.

Another exciting frontier is the use of this compound in the development of "smart" materials that respond to external stimuli, such as changes in pH or the presence of specific analytes. The proton-responsive nature of the imidazole ring and the amine group makes this a particularly promising avenue of research. As synthetic methods become more advanced and our understanding of structure-property relationships deepens, the full potential of this compound is likely to be realized in a wide array of scientific and technological fields.

Q & A

Q. How can researchers optimize the synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., stoichiometry of cyclohexanamine and imidazole derivatives, reaction time, and temperature) using nucleophilic substitution. Purify via column chromatography (e.g., hexane:EtOAc gradients) to isolate the product . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via analytical HPLC or GC-MS. Yield improvements (e.g., from 39% to >50%) can be achieved by controlling moisture sensitivity and side reactions .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Use X-ray crystallography (e.g., via the WinGX suite ) to resolve the crystal structure and confirm bond geometries. Complement with 1H/13C NMR for proton/carbon assignments and FT-IR to verify functional groups (e.g., NH stretching at ~3415 cm⁻¹, imidazole ring vibrations) . Mass spectrometry (e.g., ESI-MS) validates molecular weight .

Q. How can researchers assess the purity of synthesized this compound and identify impurities?

  • Methodological Answer : Perform analytical HPLC with a C18 column and UV detection (e.g., 254 nm) to quantify purity. Compare retention times with standards. Use GC-MS for volatile impurity profiling. For non-volatile impurities, LC-MS or preparative TLC with visualization under UV light can isolate and identify byproducts .

Advanced Research Questions

Q. How can tautomeric behavior in this compound derivatives be analyzed crystallographically?

  • Methodological Answer : Conduct single-crystal X-ray diffraction to detect enamine-imine tautomerism. For example, in related cyclohexylamine derivatives, hydrogen atom positions on nitrogen were resolved using SHELX software . Apply graph-set analysis (e.g., S(6) descriptors) to map hydrogen-bonding networks and tautomeric stabilization .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer : Use SwissADME to evaluate drug-likeness (e.g., Lipinski’s rules) and AutoDock Vina for molecular docking against target proteins (e.g., 3G9k kinase). Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability . Pharmacophore modeling (e.g., using Schrödinger) identifies critical interaction sites for lead optimization .

Q. How can researchers evaluate the cytotoxic effects of this compound in cancer cell lines?

  • Methodological Answer : Employ the sulforhodamine B (SRB) assay :
  • Seed cells (e.g., HeLa or MCF-7) in 96-well plates and treat with compound gradients (0.1–100 µM).
  • Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.
  • Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Compare with positive controls (e.g., doxorubicin) .

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